Summary of Application: “5-Chloro-2-(pentyloxy)benzaldehyde” is used in proteomics research.
5-Chloro-2-(pentyloxy)benzaldehyde is an organic compound characterized by the molecular formula C₁₂H₁₅ClO₂ and a molecular weight of 226.70 g/mol. It features a benzaldehyde functional group, which is a key characteristic of aromatic aldehydes, alongside a chloro substituent at the fifth position and a pentyloxy group at the second position of the benzene ring. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry .
Several synthetic routes can be employed to produce 5-Chloro-2-(pentyloxy)benzaldehyde:
5-Chloro-2-(pentyloxy)benzaldehyde finds utility in various applications:
Several compounds share structural similarities with 5-Chloro-2-(pentyloxy)benzaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Chloro-2-(pentyloxy)benzaldehyde | Chlorine at para position | Potentially different reactivity patterns |
| 5-Bromo-2-(pentyloxy)benzaldehyde | Bromine instead of chlorine | May exhibit different biological activities |
| 5-Methyl-2-(pentyloxy)benzaldehyde | Methyl group at the fifth position | Altered steric effects affecting reactivity |
| 4-Methoxy-2-(pentyloxy)benzaldehyde | Methoxy group instead of chlorine | Different solubility and electronic properties |
These compounds illustrate variations in halogen substitution and functional groups that influence their chemical behavior and potential applications.
5-Chloro-2-(pentyloxy)benzaldehyde represents a substituted aromatic aldehyde compound characterized by the presence of both chlorine and pentyloxy functional groups attached to a benzaldehyde core structure [1]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 5-chloro-2-pentoxybenzaldehyde, reflecting the positional arrangement of substituents on the benzene ring [1]. This organic molecule belongs to the broader class of halogenated aromatic aldehydes, specifically those containing alkoxy substituents [2].
The compound is officially registered under Chemical Abstracts Service registry number 81995-30-4, which serves as its unique chemical identifier in scientific databases and commercial applications [1] [3]. Additional molecular identifiers include the Molecular Design Limited number MFCD03422445 and the Distributed Structure-Searchable Toxicity database substance identifier DTXSID401297933 [1] [2].
The molecular formula of 5-chloro-2-(pentyloxy)benzaldehyde is C₁₂H₁₅ClO₂, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one chlorine atom, and two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 226.70 grams per mole, as determined through computational analysis using standard atomic weights [1].
The structural framework consists of a benzene ring substituted at the 2-position with a pentyloxy group (five-carbon alkyl chain terminated by an oxygen atom) and at the 5-position with a chlorine atom, while the aldehyde functional group is attached at the 1-position [1]. The pentyloxy substituent introduces significant hydrophobic character to the molecule, influencing its solubility properties and intermolecular interactions [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 226.70 g/mol | [1] |
| Exact Mass | 226.0760574 Da | [1] |
| Monoisotopic Mass | 226.0760574 Da | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
| Rotatable Bond Count | 6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| XLogP3-AA | 3.8 | [1] |
The calculated partition coefficient (XLogP3-AA) value of 3.8 indicates substantial lipophilicity, suggesting preferential distribution into organic phases over aqueous environments [1]. The presence of six rotatable bonds within the pentyloxy chain contributes to conformational flexibility of the molecule [1]. The topological polar surface area of 26.3 square angstroms reflects the limited polar character contributed primarily by the aldehyde carbonyl and ether oxygen functionalities [1].
The molecular structure of 5-chloro-2-(pentyloxy)benzaldehyde adopts a predominantly planar configuration for the aromatic ring system, with the aldehyde group maintaining coplanarity due to conjugation effects [1]. The pentyloxy chain extends from the aromatic core, introducing conformational degrees of freedom that influence the overall molecular shape and intermolecular packing arrangements [5].
Computational analysis reveals that the compound contains a total of thirty chemical bonds, including fourteen non-hydrogen bonds and seven multiple bonds [5]. The aromatic system contributes six aromatic bonds within the benzene ring structure, while the aldehyde functionality provides one double bond between carbon and oxygen [5]. The molecular complexity parameter, calculated as 184, reflects the structural intricacy arising from the combination of aromatic, aliphatic, and functional group components [1].
The electronic structure of 5-chloro-2-(pentyloxy)benzaldehyde is characterized by the interaction between the electron-withdrawing chlorine substituent and the electron-donating pentyloxy group, creating a complex electronic environment within the aromatic system [6] [7]. The aldehyde functional group acts as a strong electron-withdrawing group, influencing the reactivity patterns and directing effects for electrophilic aromatic substitution reactions [7].
The chlorine atom at the 5-position introduces additional electron-withdrawing character through both inductive and mesomeric effects, while the pentyloxy group at the 2-position provides electron density through resonance donation [6]. This substitution pattern creates a unique electronic distribution that affects both the chemical reactivity and physical properties of the compound [7].
The compound exhibits characteristic spectroscopic features consistent with its molecular structure and functional group composition [1]. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 226, corresponding to the calculated molecular weight [1]. The fragmentation pattern provides structural information through the loss of characteristic fragments associated with the pentyloxy chain and chlorine substituent [8].
Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the aromatic protons, reflecting the electronic effects of the chlorine and pentyloxy substituents [9]. The aldehyde proton typically appears as a characteristic downfield signal, while the pentyloxy chain protons exhibit aliphatic chemical shift values [10]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and substitution patterns [9].
Under standard laboratory conditions, 5-chloro-2-(pentyloxy)benzaldehyde typically exists as a liquid or low-melting solid, depending on temperature and purity [2] [3]. The physical state may vary between liquid and solid forms due to the specific melting range characteristics common to substituted benzaldehyde derivatives [11]. The compound's appearance is generally described as colorless to pale yellow, consistent with the optical properties of halogenated aromatic aldehydes [4].
The relatively high molecular weight and extended alkyl chain contribute to reduced volatility compared to simpler benzaldehyde derivatives [6]. The presence of the pentyloxy substituent increases the hydrophobic character significantly, affecting solubility patterns and phase distribution behavior [12].
When compared to related chlorobenzaldehyde derivatives, 5-chloro-2-(pentyloxy)benzaldehyde exhibits enhanced lipophilicity due to the five-carbon alkoxy chain [13]. Similar compounds such as 4-chlorobenzaldehyde demonstrate markedly different physical properties, with 4-chlorobenzaldehyde showing a melting point of 46°C and boiling point of 213.7°C [13]. The structural modification introduced by the pentyloxy group significantly alters these thermal properties [12].